4-((4-Chlorophenyl)sulfonyl)aniline
CAS No.: 7146-68-1
Cat. No.: VC21338931
Molecular Formula: C12H10ClNO2S
Molecular Weight: 267.73 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 7146-68-1 |
---|---|
Molecular Formula | C12H10ClNO2S |
Molecular Weight | 267.73 g/mol |
IUPAC Name | 4-(4-chlorophenyl)sulfonylaniline |
Standard InChI | InChI=1S/C12H10ClNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,14H2 |
Standard InChI Key | RWIUBJDOESNTFZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Chemical Structure and Properties
4-((4-Chlorophenyl)sulfonyl)aniline is an organic compound with the molecular formula C12H10ClNO2S. It features a sulfonyl group connecting two aromatic rings, with a chlorine atom attached to one ring and an amino group to the other. This structural arrangement contributes to its versatile chemical behavior and biological activities.
Physical and Chemical Properties
The compound exhibits distinctive physical and chemical characteristics that influence its applications in research and industry. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C12H10ClNO2S |
Molecular Weight | 267.73 g/mol |
CAS Number | 7146-68-1 |
Appearance | Solid |
Boiling Point | 466.4 °C at 760 mmHg |
Density | 1.394 g/cm³ |
Solubility | Soluble in organic solvents |
Flash Point | 235.9 °C |
Synonyms and Identifiers
The compound is known by several alternative names in scientific literature and commercial contexts:
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4-(4-Chlorophenyl)sulfonylaniline
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4-[(4-Chlorophenyl)sulfonyl]benzenamine
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4-Aminophenyl 4-chlorophenyl sulfone
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p-[(p-Chlorophenyl)sulfonyl]aniline
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NSC 23812
Standardized chemical identifiers for this compound include:
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IUPAC Name: 4-(4-chlorophenyl)sulfonylaniline
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InChI Key: RWIUBJDOESNTFZ-UHFFFAOYSA-N
Synthesis Methods
Laboratory Synthesis
The synthesis of 4-((4-Chlorophenyl)sulfonyl)aniline typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. This reaction is generally conducted under reflux conditions, and the resulting product is purified through recrystallization.
Electrochemical Synthesis
Recent research has explored electrochemical methods for producing compounds similar to 4-((4-Chlorophenyl)sulfonyl)aniline. The electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture, particularly in the presence of arylsulfinic acids, has been shown to generate diaryl sulfone derivatives. In this process, anodically generated chloronium intermediates react with benzenesulfinic acid to produce corresponding diaryl sulfone and N-phenylbenzenesulfonamide derivatives .
This approach represents an environmentally friendly alternative to traditional synthesis methods, reducing the use of chemical oxidants and potentially offering improved selectivity.
Industrial Production
In industrial settings, the production of 4-((4-Chlorophenyl)sulfonyl)aniline involves optimized large-scale reactions that maintain similar chemistry to laboratory methods. These processes typically employ continuous flow reactors and advanced purification techniques to achieve higher yields and purity levels.
Chemical Reactivity
4-((4-Chlorophenyl)sulfonyl)aniline demonstrates diverse chemical reactivity, participating in various types of transformations that make it valuable in organic synthesis.
Oxidation Reactions
The compound can undergo oxidation reactions to form various sulfone derivatives. Common oxidizing agents employed in these transformations include hydrogen peroxide and potassium permanganate.
Reduction Reactions
Reduction of 4-((4-Chlorophenyl)sulfonyl)aniline can convert the sulfonyl group to a sulfide. These reactions typically employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions
The aromatic rings in 4-((4-Chlorophenyl)sulfonyl)aniline can participate in electrophilic substitution reactions. These transformations often utilize reagents like nitric acid or sulfuric acid and produce various substituted aromatic compounds.
Electrochemical Behavior
Studies on the electrochemical properties of related compounds suggest that 4-((4-Chlorophenyl)sulfonyl)aniline may undergo one-electron oxidation followed by disproportionation reactions. In water/acetonitrile mixtures and in the absence of nucleophiles, such oxidation processes can lead to hydrolysis and formation of p-quinoneimine intermediates .
Biological Activity
Antimicrobial Properties
4-((4-Chlorophenyl)sulfonyl)aniline has demonstrated significant inhibitory effects against various bacteria. It is particularly effective against Mycobacterium species, including Mycobacterium leprae and Mycobacterium tuberculosis.
Mechanism of Action
The antibacterial activity of 4-((4-Chlorophenyl)sulfonyl)aniline involves its interaction with bacterial enzymes, specifically targeting those involved in cell wall synthesis. By inhibiting these enzymes, the compound prevents proper cell wall formation, ultimately leading to bacterial cell death.
Structure-Activity Relationship
The sulfonyl group connecting the two aromatic rings is crucial for the compound's biological activity. The presence of both the chlorine atom and the amino group enhances its reactivity and potential biological interactions with target enzymes.
Research Applications
Medicinal Chemistry
4-((4-Chlorophenyl)sulfonyl)aniline has been investigated for potential therapeutic applications, particularly as an anti-leprosy agent. Its structural similarity to dapsone, a known sulfone antibiotic used in leprosy treatment, suggests potential applications in this area. Additionally, the compound has been studied for its anti-inflammatory properties.
Organic Synthesis
The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its functional groups provide sites for further modifications, enabling the creation of diverse chemical libraries for pharmaceutical research.
Materials Science
In materials science and industrial applications, 4-((4-Chlorophenyl)sulfonyl)aniline and related compounds have been utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Structural Analogs
4-((4-Chlorophenyl)sulfonyl)aniline shares structural similarities with several compounds of pharmaceutical importance:
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Dapsone: A sulfone antibiotic used in the treatment of leprosy
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Sulfanilamide: A sulfonamide antibiotic with related antibacterial properties
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4-Chlorobenzenesulfonamide: A compound with a similar chemical structure
Functional Comparisons
The table below compares key aspects of 4-((4-Chlorophenyl)sulfonyl)aniline with its structural analogs:
Compound | Primary Application | Target Organisms | Mechanism |
---|---|---|---|
4-((4-Chlorophenyl)sulfonyl)aniline | Research chemical, potential antimicrobial | Mycobacterium species | Enzyme inhibition in cell wall synthesis |
Dapsone | Leprosy treatment | Mycobacterium leprae | Inhibition of folate synthesis |
Sulfanilamide | Antibiotic | Broad-spectrum antibacterial | Competitive inhibition of p-aminobenzoic acid |
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